Sulfure de dysprosium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

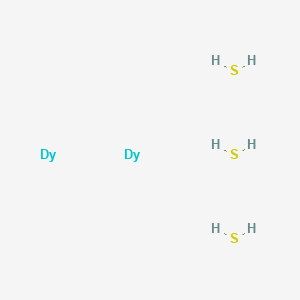

Dysprosium sulfane is a chemical compound composed of the rare earth element dysprosium and sulfur. Dysprosium, with the atomic number 66, is a member of the lanthanide series and is known for its metallic silver luster. Sulfur, on the other hand, is a non-metal element known for its yellow crystalline form. The combination of these two elements forms dysprosium sulfane, which has unique properties and applications in various fields.

Applications De Recherche Scientifique

Dysprosium sulfane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other dysprosium compounds.

Biology: Investigated for its potential use in biological imaging due to its unique magnetic properties.

Medicine: Studied for its potential use in magnetic resonance imaging (MRI) as a contrast agent.

Industry: Utilized in the production of high-performance magnets and other advanced materials.

Mécanisme D'action

Target of Action

Dysprosium sulfide, also known as dysprosium;sulfane or Dysprosium;sulfane, is a compound that primarily targets lanthanide cations . These cations play a crucial role in various biochemical and physical processes. For instance, they are involved in the formation of stable and rich structures when coordinated with certain ligands .

Mode of Action

The mode of action of dysprosium sulfide involves its interaction with its targets, leading to changes in their properties. For instance, in the formation of lanthanide complexes, dysprosium sulfide interacts with lanthanide cations through a bridging bidentate mode, resulting in a distorted square-antiprism geometry . This interaction leads to the characteristic emission of dysprosium or europium cation under the excitation of ultraviolet light .

Biochemical Pathways

It is known that dysprosium, like other heavy rare-earth metals, exhibits a complex temperature-dependent magnetic structure . Dysprosium presents a hexagonal crystal structure at room temperature and undergoes a second-order transition from a paramagnetic phase to an antiferromagnetic phase at the Neel temperature .

Pharmacokinetics

It’s worth noting that most dysprosium compounds are soluble in water , which could potentially impact their bioavailability.

Result of Action

The result of dysprosium sulfide’s action can be observed in its effects on the properties of the targets it interacts with. For instance, the interaction of dysprosium sulfide with lanthanide cations results in the formation of complexes that exhibit characteristic emissions under ultraviolet light excitation . Additionally, dysprosium sulfide can influence the magnetic properties of dysprosium, affecting its transition from a paramagnetic phase to an antiferromagnetic phase .

Action Environment

The action, efficacy, and stability of dysprosium sulfide can be influenced by various environmental factors. For instance, the formation of lanthanide complexes and their subsequent properties can be affected by the temperature at which the reaction takes place . Furthermore, the solubility of dysprosium compounds in water suggests that the presence and properties of solvents in the environment could also influence the action of dysprosium sulfide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dysprosium sulfane can be synthesized through several methods. One common approach involves the direct reaction of dysprosium metal with sulfur at elevated temperatures. The reaction is typically carried out in a controlled atmosphere to prevent oxidation:

Dy+S→DyS

Industrial Production Methods: In industrial settings, dysprosium sulfane is often produced by reducing dysprosium oxide with hydrogen sulfide gas. This method ensures a high yield and purity of the product:

Dy2O3+3H2S→2DyS+3H2O

Types of Reactions:

- Dysprosium sulfane can undergo oxidation to form dysprosium oxide and sulfur dioxide:

Oxidation: 2DyS+3O2→2Dy2O3+2SO2

It can be reduced back to dysprosium metal and hydrogen sulfide gas:Reduction: DyS+H2→Dy+H2S

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air at high temperatures.

Reducing Agents: Hydrogen gas at elevated temperatures.

Major Products Formed:

Oxidation: Dysprosium oxide and sulfur dioxide.

Reduction: Dysprosium metal and hydrogen sulfide gas.

Comparaison Avec Des Composés Similaires

Dysprosium Oxide: Another dysprosium compound with applications in ceramics and glass production.

Dysprosium Carbonate: Used in the preparation of dysprosium metal and other dysprosium compounds.

Dysprosium Sulfate: Utilized in various industrial processes and as a precursor for other dysprosium compounds.

Uniqueness of Dysprosium Sulfane: Dysprosium sulfane is unique due to its combination of dysprosium’s magnetic properties and sulfur’s chemical reactivity. This makes it particularly useful in applications requiring both magnetic and chemical functionalities.

Propriétés

IUPAC Name |

dysprosium;sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3H2S/h;;3*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUZQNORYPUNJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S.S.S.[Dy].[Dy] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2H6S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12133-10-7 |

Source

|

| Record name | Dysprosium sulfide (Dy2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012133107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didysprosium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)